molecular formula C11H19NO2 B12222974 2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide

Cat. No.: B12222974
M. Wt: 197.27 g/mol
InChI Key: UYHMJOIJBFTTTL-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide is an organic compound known for its unique structural properties It is a derivative of cyclopropane, featuring a cyclopropane ring substituted with a dimethyl group and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with oxan-4-ylamine under specific conditions to form the desired amide . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or cyclopropane derivatives.

Scientific Research Applications

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyclopropane ring’s strain and the presence of functional groups contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethylcyclopropanecarboxamide: Lacks the oxan-4-yl group, making it less complex.

    Cyclopropanecarboxamide: A simpler structure without the dimethyl and oxan-4-yl substitutions.

    2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.

Uniqueness

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide is unique due to its combination of a cyclopropane ring, dimethyl substitution, and an oxan-4-yl group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

2,2-dimethyl-N-(oxan-4-yl)cyclopropane-1-carboxamide

InChI

InChI=1S/C11H19NO2/c1-11(2)7-9(11)10(13)12-8-3-5-14-6-4-8/h8-9H,3-7H2,1-2H3,(H,12,13)

InChI Key

UYHMJOIJBFTTTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(=O)NC2CCOCC2)C

Origin of Product

United States

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